molecular formula C13H25ClN2O2 B14040922 endo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane HCl

endo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane HCl

Cat. No.: B14040922
M. Wt: 276.80 g/mol
InChI Key: XHBSVDJXXPEPAK-VVJOLFOZSA-N
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Description

TERT-BUTYL (3-ENDO)-3-AMINO-9-AZABICYCLO[3.3.1]NONANE-9-CARBOXYLATE HCL is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a tert-butyl group, an amino group, and a carboxylate group. The hydrochloride (HCL) form enhances its solubility in aqueous solutions, making it more versatile for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL (3-ENDO)-3-AMINO-9-AZABICYCLO[3.3.1]NONANE-9-CARBOXYLATE HCL typically involves multiple steps, starting from simpler organic molecules. One common method involves the hydroboration of 9-borabicyclo[3.3.1]nonane (9-BBN), followed by amination and subsequent protection of the amino group with a tert-butyl group . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL (3-ENDO)-3-AMINO-9-AZABICYCLO[3.3.1]NONANE-9-CARBOXYLATE HCL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for different applications.

Scientific Research Applications

TERT-BUTYL (3-ENDO)-3-AMINO-9-AZABICYCLO[3.3.1]NONANE-9-CARBOXYLATE HCL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of TERT-BUTYL (3-ENDO)-3-AMINO-9-AZABICYCLO[3.3.1]NONANE-9-CARBOXYLATE HCL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the bicyclic structure provides a rigid framework that can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the tert-butyl group, amino group, and carboxylate group in TERT-BUTYL (3-ENDO)-3-AMINO-9-AZABICYCLO[3.3.1]NONANE-9-CARBOXYLATE HCL gives it distinct chemical and physical properties. These features make it particularly valuable for applications requiring specific interactions with biological molecules and precise control over chemical reactivity.

Properties

Molecular Formula

C13H25ClN2O2

Molecular Weight

276.80 g/mol

IUPAC Name

tert-butyl (1S,5R)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate;hydrochloride

InChI

InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-10-5-4-6-11(15)8-9(14)7-10;/h9-11H,4-8,14H2,1-3H3;1H/t9?,10-,11+;

InChI Key

XHBSVDJXXPEPAK-VVJOLFOZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1CC(C2)N.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1CC(C2)N.Cl

Origin of Product

United States

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